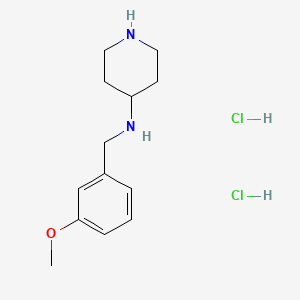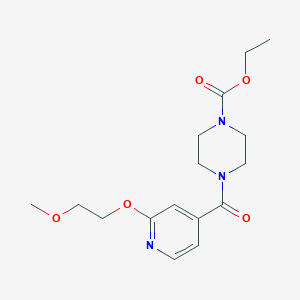
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide” is a complex organic compound. It is derived from two main components: pivalamide and 5-(benzylthio)-1H-tetrazole . Pivalamide is a simple amide substituted with a tert-butyl group having the chemical formula: tBu-CO-NH2 . It is the amide of pivalic acid . 5-(Benzylthio)-1H-tetrazole is a solid compound with a molecular weight of 192.24 .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its components. Pivalamide has a simple structure with a tert-butyl group attached to an amide group . 5-(Benzylthio)-1H-tetrazole is a more complex structure with a tetrazole ring attached to a benzylthio group . The exact molecular structure of “this compound” would require further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its components. Pivalamide is a solid at 20 degrees Celsius . 5-(Benzylthio)-1H-tetrazole is also a solid at 20 degrees Celsius, with a melting point of 133 degrees Celsius .Applications De Recherche Scientifique
Anticancer Potential
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide derivatives have been synthesized and evaluated for their anticancer activities. A notable study presented a series of novel compounds synthesized through microwave-assisted, solvent-free methods, demonstrating promising anticancer activities against a panel of human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. These compounds exhibited GI50 values comparable to standard drugs like Adriamycin, with specific derivatives showing notable potency. Additionally, molecular docking studies suggested probable mechanisms of action, and computational ADMET predictions highlighted their oral drug-like behavior (Tiwari et al., 2017).
Metabolic Pathways
Research into the metabolic pathways of related compounds has revealed the role of CYP3A4-mediated enzymatic reactions in the formation of metabolites, which could be pivotal for therapeutic applications in inflammation. A study identified the metabolites of a thiadiazole derivative, showing that it undergoes CYP3A4-mediated C-demethylation, among other processes, in human liver microsomes. This insight into its metabolic pathway could inform the development of more effective and safer therapeutic agents (Song et al., 2014).
Supramolecular Chemistry
In the realm of supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have demonstrated gelation behavior, showing potential as supramolecular gelators. The study focused on elucidating the role of methyl functionality and non-covalent interactions, such as π-π interactions and hydrogen bonding, in gelation behavior. This research opens up new avenues for the development of materials with specific properties, such as ethanol/water and methanol/water mixture gelators (Yadav & Ballabh, 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of thiadiazole derivatives have been extensively studied, with various compounds showing activity against a range of pathogens. These activities suggest the potential of thiadiazole derivatives in developing new antimicrobial and antifungal agents, which is crucial in the face of rising antibiotic resistance. For example, derivatives have shown potent activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains, indicating their broad-spectrum potential in antimicrobial therapy (Bikobo et al., 2017).
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-14(2,3)11(18)15-12-16-17-13(20-12)19-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZGNPWFSOBPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

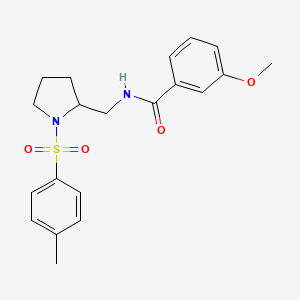
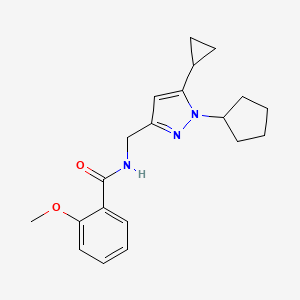
![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2932615.png)
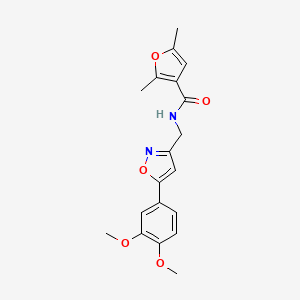
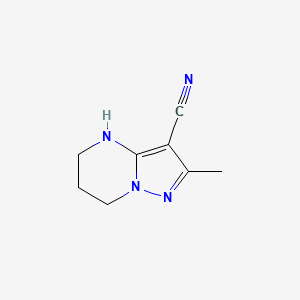
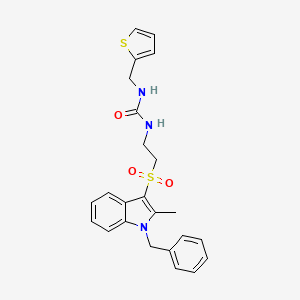
![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)

![N-(4-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2932626.png)
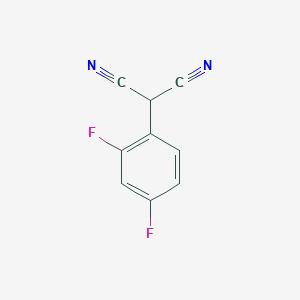
![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)
![2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932629.png)
